molecular formula C19H33ClN2O B4409539 1-[4-(3-Tert-butylphenoxy)butyl]-4-methylpiperazine;hydrochloride

1-[4-(3-Tert-butylphenoxy)butyl]-4-methylpiperazine;hydrochloride

Cat. No.: B4409539
M. Wt: 340.9 g/mol
InChI Key: ZJCHSQXDHQRXCG-UHFFFAOYSA-N
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Description

1-[4-(3-Tert-butylphenoxy)butyl]-4-methylpiperazine;hydrochloride is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a piperazine ring substituted with a tert-butylphenoxy group and a butyl chain, making it an interesting subject for chemical studies.

Properties

IUPAC Name

1-[4-(3-tert-butylphenoxy)butyl]-4-methylpiperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N2O.ClH/c1-19(2,3)17-8-7-9-18(16-17)22-15-6-5-10-21-13-11-20(4)12-14-21;/h7-9,16H,5-6,10-15H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJCHSQXDHQRXCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC=C1)OCCCCN2CCN(CC2)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-(3-Tert-butylphenoxy)butyl]-4-methylpiperazine;hydrochloride typically involves several steps:

    Condensation Reaction: The initial step involves the condensation of 3-tert-butylphenol with an appropriate butyl halide to form 4-(3-tert-butylphenoxy)butyl halide.

    Nucleophilic Substitution: The resulting halide undergoes nucleophilic substitution with 4-methylpiperazine to yield 1-[4-(3-tert-butylphenoxy)butyl]-4-methylpiperazine.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Chemical Reactions Analysis

1-[4-(3-Tert-butylphenoxy)butyl]-4-methylpiperazine;hydrochloride can undergo various chemical reactions:

    Oxidation: The phenoxy group can be oxidized to form corresponding quinones under strong oxidizing conditions.

    Reduction: The compound can be reduced to form simpler derivatives, although this is less common.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles, leading to a wide range of derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and amine.

Scientific Research Applications

1-[4-(3-Tert-butylphenoxy)butyl]-4-methylpiperazine;hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of neuropharmacology.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-[4-(3-Tert-butylphenoxy)butyl]-4-methylpiperazine;hydrochloride involves its interaction with specific molecular targets. The compound is believed to interact with receptors in the central nervous system, potentially modulating neurotransmitter activity. The exact pathways and molecular targets are still under investigation, but it is thought to influence pathways related to dopamine and serotonin.

Comparison with Similar Compounds

1-[4-(3-Tert-butylphenoxy)butyl]-4-methylpiperazine;hydrochloride can be compared with similar compounds such as:

    1-[4-(3-tert-butylphenoxy)butyl]-1H-imidazole hydrochloride: This compound has a similar structure but features an imidazole ring instead of a piperazine ring.

    4-tert-Butylphenol: A simpler compound that serves as a precursor in the synthesis of more complex derivatives.

    2,4,6-Tri-tert-butylphenol: Another related compound known for its antioxidant properties.

Each of these compounds has unique properties and applications, making this compound a valuable addition to the family of tert-butylphenoxy derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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